![molecular formula C19H20N6O2S B6443654 3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione CAS No. 2549041-16-7](/img/structure/B6443654.png)
3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione
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Description
This compound belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The structural design of similar compounds is often based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Antimicrobial Activity
Compounds with a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, have shown various biological activities, such as antimicrobial activity .
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory properties .
Antiviral Activity
These compounds have shown potential in antiviral activity .
Antifungal Activity
They have been found to exhibit antifungal properties .
Antioxidant Activity
Pyrrolopyrazine derivatives have shown antioxidant activity .
Antitumor Activity
These compounds have demonstrated antitumor activity . For example, compound 5k, which is likely to have a similar structure, has shown the ability to induce cell cycle arrest and apoptosis in HepG2 cells .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown activity on kinase inhibition .
Treatment of Various Disorders
Indole derivatives, which are likely to have a similar structure, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
properties
IUPAC Name |
N-methyl-N-[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-9-15-17(22-12)19(21-11-20-15)25-8-7-13(10-25)24(2)18-14-5-3-4-6-16(14)28(26,27)23-18/h3-6,9,11,13,22H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJNQVFFFZTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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